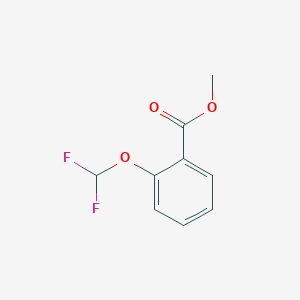

Methyl 2-(difluoromethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXBJSURCXMIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of Methyl 2 Difluoromethoxy Benzoate

Mechanistic Pathways of Difluoromethylation Reactions

The introduction of the difluoromethoxy group (–OCF2H) onto an aromatic ring, specifically onto the phenolic oxygen of a salicylate (B1505791), is most commonly achieved by leveraging the chemistry of difluorocarbene (:CF2). However, alternative radical-based strategies for C-H difluoromethylation also provide insight into the broader chemistry of the –CF2H moiety.

The most prevalent mechanism for the synthesis of aryl difluoromethyl ethers involves the generation of difluorocarbene (:CF2) as a key intermediate. acs.org This highly reactive electrophilic species is then trapped by a nucleophile, which in the case of methyl 2-(difluoromethoxy)benzoate synthesis, is the phenolate (B1203915) anion of methyl salicylate. orgsyn.org

Deprotonation: In the presence of a base (e.g., potassium hydroxide (B78521), sodium acetate), the acidic phenolic proton of methyl salicylate is removed to generate the corresponding methyl salicylate phenolate anion. acs.orgmagritek.com This enhances the nucleophilicity of the oxygen atom.

Difluorocarbene Generation: Difluorocarbene is generated in situ from a variety of precursors. cas.cn Common methods include the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF2CO2Na) or the base-induced decomposition of reagents like fluoroform (CHF3) or diethyl bromodifluoromethylphosphonate. acs.orgorgsyn.orgcas.cn For example, with fluoroform, a base deprotonates it to form the trifluoromethyl anion (CF3-), which then loses a fluoride (B91410) ion to yield difluorocarbene. acs.org

Nucleophilic Attack: The electron-rich phenolate oxygen atom performs a nucleophilic attack on the electrophilic carbon of difluorocarbene. acs.orgnih.gov This forms a new C-O bond and results in a difluoromethyl carbanion intermediate (Ar-O-CF2-).

Protonation: The final step is the protonation of the carbanion intermediate by a proton source in the reaction mixture, such as water or the solvent, to yield the final aryl difluoromethyl ether product. acs.orgorgsyn.org

Mechanistic studies using deuterium (B1214612) oxide (D2O) have provided strong evidence for this carbene pathway. When the reaction is conducted in the presence of D2O, a deuterium-labeled product (Ar-OCF2D) is formed, which would be expected from the protonation (or in this case, deuteration) of the Ar-O-CF2- intermediate. nih.gov This rules out a direct nucleophilic displacement (SN2-type) mechanism on the difluorocarbene precursor, which would not result in deuterium incorporation. acs.orgnih.gov

Table 1: Selected Difluorocarbene Precursors and Their Activation

| Precursor | Activation Method | Key Features | Reference |

|---|---|---|---|

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Thermal decarboxylation | Stable, commercially available, low environmental impact. | orgsyn.org |

| Fluoroform (CHF3) | Base-induced α-elimination | Non-ozone-depleting gas, reaction proceeds at atmospheric pressure. | acs.org |

| Diethyl bromodifluoromethylphosphonate (BrCF2P(O)(OEt)2) | Base-induced P-C bond cleavage | Highly efficient, proceeds under mild conditions (-78 °C to room temp). | cas.cn |

| (Trifluoromethyl)trimethylsilane (B129416) (TMSCF3) | Fluoride-initiated | Acts as a source of difluorocarbene for reactions with phenols. | acs.orgacs.org |

While the synthesis of this compound involves O-difluoromethylation, understanding radical pathways for C-H difluoromethylation is essential for comprehending the broader reactivity of difluoromethylating agents. researchgate.net These reactions have emerged as a powerful tool for incorporating the difluoromethyl group directly onto carbon atoms under mild conditions. researchgate.netrsc.org

The general mechanism for a photoredox-catalyzed C-H difluoromethylation of an arene proceeds as follows:

Radical Generation: A suitable precursor, such as sodium difluoromethanesulfinate (HCF2SO2Na) or a specialized redox-active difluoromethoxylating reagent, generates the difluoromethyl radical (•CF2H) under the reaction conditions. rsc.orgmdpi.com This is often initiated by a photocatalyst.

Radical Addition: The nucleophilic •CF2H radical adds to an electron-deficient (hetero)arene. mdpi.com This addition forms a difluoromethylated cyclohexadienyl radical intermediate. rsc.org

Oxidation and Deprotonation: The radical intermediate is then oxidized to a carbocation, often by the photocatalyst completing its catalytic cycle or another oxidant in the system. Subsequent deprotonation of this cation restores aromaticity and yields the C-H difluoromethylated product. rsc.org

These radical reactions are noted for their high functional group tolerance and broad substrate scope, providing a complementary approach to traditional nucleophilic methods. researchgate.net

Single Electron Transfer (SET) processes are fundamental to many modern fluorination reactions, particularly those employing photoredox catalysis. rsc.org In the context of difluoromethoxylation, experimental and computational studies have suggested a SET mechanism for the generation of the key radical intermediate. rsc.org

For the direct difluoromethoxylation of arenes, the proposed mechanism involves:

Photoexcitation: A photoredox catalyst absorbs visible light and is promoted to an excited state, becoming a potent single-electron reductant or oxidant.

Single Electron Transfer (SET): The excited photocatalyst transfers a single electron to a redox-active difluoromethoxylating reagent. rsc.org

Radical Formation: This SET event leads to the formation of a neutral radical intermediate, which then fragments to exclusively release the difluoromethoxy radical (•OCF2H). rsc.org The subsequent steps would then follow a radical addition and oxidation pathway similar to that described for C-H difluoromethylation.

Electron transfer is a cornerstone of many biological and chemical processes, involving the movement of electrons between chemical species, often facilitated by cofactors like flavins or iron-sulfur clusters in enzymes. nih.govyoutube.com In synthetic chemistry, photoredox catalysts mimic this function, enabling the formation of reactive radical intermediates under mild conditions that would be difficult to access through traditional thermal methods. rsc.orgnih.gov

Kinetic and Thermodynamic Considerations Governing Reaction Selectivity

The principles of kinetic and thermodynamic control are critical in reactions where multiple products can be formed. libretexts.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. libretexts.orgnih.gov

Thermodynamic Control: At higher temperatures or with longer reaction times, the system can reach equilibrium. Under these conditions, the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orgnih.gov

In the context of difluoromethylation, selectivity can be influenced by these factors. For instance, in the reaction of salicylates with (trifluoromethyl)trimethylsilane (TMSCF3), a complex reaction network exists. acs.org The reaction proceeds through several stages, with the relative rates being modulated by the concentrations of various anionic species. acs.org Electron-withdrawing substituents on the salicylate ring can influence the rates of side reactions. acs.org The choice between different reaction pathways can be dictated by the stability of intermediates and the energy barriers for each step. While one product might form faster (kinetic control), another more stable product could dominate if the reaction conditions allow for reversibility and equilibration (thermodynamic control). researchgate.netsioc.ac.cn

Role of Catalysts and Reagents in Modulating Reaction Outcomes and Efficiency

The choice of catalysts and reagents is paramount in directing the outcome and efficiency of difluoromethylation reactions. acs.org They influence which mechanistic pathway is followed, the rate of reaction, and the selectivity for the desired product.

Bases: In nucleophilic difluorocarbene chemistry, the base is crucial. A strong base like potassium hydroxide (KOH) is effective for generating the phenolate and promoting the formation of difluorocarbene from precursors like fluoroform. acs.org Milder bases such as sodium acetate (B1210297) may be used in other systems. magritek.com The choice of base can affect selectivity, especially if the substrate has other base-sensitive functional groups. cas.cn

Difluorocarbene Precursors: A wide array of reagents can generate difluorocarbene. Sodium chlorodifluoroacetate is valued for its stability and low environmental impact, while reagents like diethyl bromodifluoromethylphosphonate are known for high efficiency under very mild conditions. orgsyn.orgcas.cn The Ruppert-Prakash reagent (TMSCF3) is another versatile source. acs.orgresearchgate.net

Radical Precursors: For radical pathways, reagents like sodium difluoromethanesulfinate (NaSO2CF2H) and difluoromethyltriphenylphosphonium bromide are commonly used to generate the •CF2H radical. mdpi.comnih.gov The development of novel redox-active reagents enables difluoromethoxylation via a •OCF2H radical pathway. rsc.org

Catalysts: Catalysis opens up new mechanistic possibilities. Photoredox catalysts (e.g., iridium or ruthenium complexes) use visible light to initiate SET processes, enabling radical reactions under exceptionally mild conditions. rsc.org Transition metals like nickel, copper, and palladium are used to catalyze cross-coupling reactions, allowing for the direct difluoromethylation of aryl halides or boronic acids. rsc.orgmdpi.comacs.org The choice of ligand, such as dppf for a nickel catalyst, is critical for mediating the reaction and can influence the substrate scope. acs.org

Table 2: Role of Selected Catalysts and Reagents in Difluoromethylation

| Reagent/Catalyst | Class | Role in Reaction | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Base | Deprotonates phenol (B47542); promotes difluorocarbene formation from precursors like CHF3. | acs.org |

| Photoredox Catalysts (e.g., Ir/Ru complexes) | Catalyst | Absorbs light to initiate Single Electron Transfer (SET) for radical generation. | rsc.org |

| (dppf)Ni(COD) | Transition Metal Catalyst | Catalyzes cross-coupling of aryl iodides with a difluoromethyl source. | acs.org |

| Sodium Difluoromethanesulfinate (NaSO2CF2H) | Radical Precursor | Source of the difluoromethyl radical (•CF2H) under oxidative conditions. | rsc.orgmdpi.com |

| (Trifluoromethyl)trimethylsilane (TMSCF3) | Carbene Precursor | Fluoride-activated source of difluorocarbene (:CF2). | acs.org |

| Copper(I) Iodide (CuI) | Transition Metal Reagent | Mediates the difluoromethylation of aryl iodides with TMSCF2H. | acs.org |

Spectroscopic Characterization and Structural Elucidation Studies of Methyl 2 Difluoromethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

NMR spectroscopy served as a fundamental tool for the detailed structural analysis of the molecule. Through ¹H, ¹³C, and ¹⁹F NMR, the precise arrangement of atoms and the electronic influence of the difluoromethoxy group were elucidated.

The ¹H NMR spectrum provides critical information about the location and connectivity of protons within the molecule. For Methyl 2-(difluoromethoxy)benzoate, the spectrum displays distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the unique proton of the difluoromethoxy group. rsc.org

The aromatic region shows signals corresponding to the four protons on the benzene (B151609) ring. The proton of the difluoromethoxy group (-OCHF₂) characteristically appears as a triplet due to coupling with the two adjacent fluorine atoms. The methyl ester (-COOCH₃) protons appear as a sharp singlet. The chemical shifts and coupling patterns confirm the ortho-substitution pattern on the benzoate (B1203000) ring. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic-H | 7.85 (dd, J = 7.8, 1.8 Hz, 1H) | Doublet of doublets |

| Aromatic-H | 7.58 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H) | Doublet of doublets of doublets |

| Aromatic-H | 7.30 (d, J = 8.3 Hz, 1H) | Doublet |

| Aromatic-H | 7.21 (td, J = 7.6, 1.0 Hz, 1H) | Triplet of doublets |

| -OCHF₂ | 6.60 (t, J = 72.8 Hz, 1H) | Triplet |

| -OCH₃ | 3.90 (s, 3H) | Singlet |

Data acquired in CDCl₃ at 400 MHz. Source: rsc.org

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key signals include the ester carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbon of the difluoromethoxy group. rsc.org The carbon of the difluoromethoxy group (-OCHF₂) is observed as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). This large coupling constant is a hallmark of fluorinated carbons. The electron-withdrawing nature of the difluoromethoxy group influences the chemical shifts of the aromatic carbons, particularly the carbon to which it is attached (C2). rsc.orgsci-hub.se

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (JC-F) in Hz |

|---|---|---|---|

| C=O | 165.6 | s | - |

| C2 (Ar-C) | 150.0 (t) | t | 3.2 |

| C6 (Ar-CH) | 133.7 | s | - |

| C4 (Ar-CH) | 131.9 | s | - |

| C1 (Ar-C) | 123.6 | s | - |

| C5 (Ar-CH) | 121.7 | s | - |

| C3 (Ar-CH) | 118.0 | s | - |

| -OCHF₂ | 115.5 (t) | t | 262.1 |

| -OCH₃ | 52.4 | s | - |

Data acquired in CDCl₃ at 100 MHz. Source: rsc.org

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For this compound, the spectrum shows a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. rsc.org This signal appears as a doublet due to coupling with the single proton of the same group (²JF-H). The chemical shift is characteristic for a difluoromethoxy group attached to an aromatic ring. rsc.orgsci-hub.sersc.org

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (JF-H) in Hz |

|---|---|---|---|

| -OCHF₂ | -81.28 | d | 72.8 |

Data acquired in CDCl₃ at 376 MHz, referenced to CFCl₃. Source: rsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry was employed to confirm the molecular weight and to study the fragmentation patterns of this compound, further validating its identity.

High-Resolution Mass Spectrometry (HRMS) using ESI-TOF provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. While direct ESI-TOF data for the title compound is not available in the provided search results, analysis of closely related compounds like Methyl 4-(difluoromethoxy)-3-iodobenzoate shows the protonated molecule [M+H]⁺, allowing for the precise confirmation of its molecular formula. sci-hub.se This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a standard method for assessing the purity of volatile compounds and confirming their identity. The analysis of the isomeric Methyl 4-(difluoromethoxy)benzoate by GC-MS shows a clear molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 202.0, corresponding to its calculated molecular weight. rsc.org This technique confirms the molecular mass of the compound and provides a characteristic fragmentation pattern that serves as a fingerprint for identification. rsc.orgnih.govwiley.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-(difluoromethoxy)benzoate |

| Methyl 4-(difluoromethoxy)-3-iodobenzoate |

| 2-(Difluoromethoxy)benzoic acid |

| Carbon tetrachloride |

| Chloroform-d |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful analytical technique used to identify the functional groups present within a molecule. researchgate.net The infrared spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of its chemical bonds. docbrown.info For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its key structural features: the ester group, the difluoromethoxy group, and the aromatic benzene ring.

The analysis of the FT-IR spectrum of this compound allows for the unambiguous identification of its constituent functional groups. The most prominent vibrations are associated with the carbonyl (C=O) stretching of the ester, the C-O stretching of both the ester and the ether linkage, the C-F stretching of the difluoromethoxy group, and various vibrations of the benzene ring. nih.gov

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | ~1730-1715 |

| Aromatic Ring (C=C) | Stretching | ~1600-1450 |

| Ether (Ar-O-C) & Ester (O-CH₃) | C-O Stretching | ~1300-1150 |

| Difluoromethoxy (-OCF₂H) | C-F Stretching | ~1100-1000 |

| Aromatic & Aliphatic C-H | Stretching | ~3100-2850 |

| Aromatic C-H | Out-of-plane Bending | ~900-675 |

X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Interactions

X-ray crystallography is an indispensable method for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. units.it It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into how molecules are arranged in the crystal lattice through various intermolecular interactions.

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) offers the most detailed view of a molecule's structure in the solid state. bruker.com This technique has been successfully applied to this compound to elucidate its absolute configuration and preferred conformation. The analysis of the diffraction data allows for the construction of a precise three-dimensional model of the molecule.

The crystal structure for this compound has been solved, providing foundational data for its stereochemical and conformational properties. rsc.org The resulting crystallographic data reveals the spatial relationship between the methyl ester and the difluoromethoxy substituents on the benzene ring. This information is crucial for understanding structure-activity relationships in medicinal and materials chemistry. While detailed bond lengths and angles require access to the full crystallographic information file, the fundamental parameters defining the crystal system have been established.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₉H₈F₂O₃ |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| Unit Cell Dimensions | Data not publicly available |

| Molecules per Unit Cell (Z) | Data not publicly available |

| Data Collection Method | Bruker D8 Goniometer with Photon100 CMOS detector (Typical) nih.gov |

| Structure Solution Software | ShelXT 2018/2 rsc.org |

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, its crystal structure is stabilized by a network of weak intermolecular interactions. nih.gov The analysis of the crystal packing reveals how these forces guide the assembly of molecules into a stable three-dimensional lattice. The primary interactions governing the supramolecular architecture are weak hydrogen bonds of the C-H···O and C-H···F types.

Applications and Utility in Advanced Organic Synthesis and Materials Science

Methyl 2-(difluoromethoxy)benzoate as a Core Building Block in Organic Synthesis

This compound serves as a valuable and versatile building block in modern organic synthesis. Its structure incorporates three key features that can be strategically manipulated: the methyl ester, the difluoromethoxy group, and the aromatic ring. The ester functionality provides a handle for a variety of transformations, including hydrolysis, amidation, or reduction, allowing for the introduction of diverse functional groups. The aromatic ring can be subjected to various substitution reactions, while the difluoromethoxy group imparts unique electronic and steric properties to the molecule, influencing its reactivity and the characteristics of its derivatives.

The strategic placement of the ester and difluoromethoxy groups on the benzene (B151609) ring makes this compound an ideal starting material for constructing complex molecular architectures. The functional groups allow for stepwise and controlled modifications, enabling the assembly of intricate, multi-ring systems. The modification of molecular scaffolds with specific chemical groups is a key strategy in the design of new molecules to enhance physicochemical properties. mdpi.com The ester can be converted into other functionalities that can participate in cyclization reactions, while the difluoromethoxy-substituted ring can act as a core component onto which other fragments are built. This approach is fundamental to creating novel scaffolds that provide the foundational framework for molecules with tailored properties. mdpi.com

The utility of this compound extends to the generation of compound libraries, which are essential in materials science and drug discovery. The ester group can be readily converted into a wide array of amides or other derivatives through parallel synthesis techniques. Furthermore, recent advances in synthetic methodologies, such as visible light photoredox catalysis, have facilitated the generation of multiple OCF2H-containing analogues in a single operation. nih.gov This capability significantly accelerates the synthesis of diverse compounds needed for structure-activity relationship (SAR) studies. nih.gov The ability to rapidly create a collection of structurally related molecules from a common core like this compound is crucial for efficiently exploring chemical space.

The difluoromethoxy group significantly influences the electronic nature of the aromatic ring, which can be harnessed to facilitate the synthesis of heterocyclic compounds. The -OCF2H group is moderately electron-withdrawing, which deactivates the aromatic ring system. nih.gov This electronic modulation alters the reactivity of the ring and can direct the regioselectivity of cyclization reactions involving the benzene core. For instance, in reactions where the aromatic ring acts as a nucleophile or is involved in electrophilic substitution as part of a cyclization sequence, the presence and position of the difluoromethoxy group can be critical in controlling the outcome of the reaction. There is a wide array of methods to access heteroarenes substituted with difluoromethyl-containing groups, highlighting the importance of these motifs in medicinal chemistry. rsc.org

Rational Design of Fluorinated Organic Molecules with Tuned Electronic Characteristics

The incorporation of fluorine-containing groups is a ubiquitous strategy to modify the properties of organic molecules. researchgate.net The difluoromethoxy group, in particular, offers a unique combination of properties that allows for the fine-tuning of a molecule's electronic profile, conformation, and intermolecular interactions. nih.gov

The difluoromethoxy (-OCF2H) group imparts a distinct set of physicochemical properties to an organic molecule, stemming from the high electronegativity of the fluorine atoms. nih.gov

Hydrogen Bonding: A key feature of the difluoromethoxy group is its capacity to act as a hydrogen bond (HB) donor. nih.govnih.gov The acidity of the C-H bond is enhanced by the adjacent electron-withdrawing fluorine atoms. The hydrogen bond acidity parameter (A) for compounds like ArOCF2H is around 0.10, which is comparable to that of thiophenol (A = 0.12) and aniline (B41778) (A = 0.07), but weaker than a hydroxyl group. rsc.org This ability to engage in hydrogen bonding can significantly influence molecular conformation and interactions.

Lipophilicity: The introduction of a difluoromethoxy group generally increases a molecule's lipophilicity, a critical factor in its solubility and transport properties. However, its impact is nuanced. For example, ArOCF2H compounds tend to display decreased lipophilicity compared to their ArOCF3 analogues. rsc.org The trifluoromethoxy group is considered one of the most lipophilic substituents, with a Hansch π parameter of +1.04. mdpi.comresearchgate.net

Electronic Effects: The difluoromethoxy group acts as a moderately electron-withdrawing substituent primarily through an inductive effect, while the oxygen atom can also participate in resonance as an electron donor. nih.gov This dual nature is similar to that of chloro and bromo substituents and allows for precise modulation of the electronic distribution within a molecule. nih.gov

Interactive Table 1: Comparison of Physicochemical Properties of Selected Functional Groups

| Functional Group | Hansch Lipophilicity Parameter (π) | Hydrogen Bond Acidity (A) | General Electronic Effect |

| -OCH3 (Methoxy) | -0.02 | ~0 | Electron-donating (resonance) |

| -OH (Hydroxyl) | -0.67 | >0.3 | Electron-donating (resonance) |

| -OCF2H (Difluoromethoxy) | ~0.5 (estimated) | ~0.10 | Moderately electron-withdrawing (inductive) |

| -OCF3 (Trifluoromethoxy) | +1.04 mdpi.comresearchgate.net | 0 | Strongly electron-withdrawing (inductive) |

| -CF3 (Trifluoromethyl) | +0.88 mdpi.com | 0 | Strongly electron-withdrawing (inductive) |

In the context of molecular design, bioisosterism refers to the substitution of one group for another with similar physical or chemical properties. The difluoromethoxy group is increasingly recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups. researchgate.netnih.govsemanticscholar.org This mimicry is not primarily for enhancing biological activity but for its impact on molecular recognition, which is fundamental in materials science and supramolecular chemistry.

The difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol and aniline. acs.orgscinito.aibohrium.com This allows the -OCF2H group to replace a hydroxyl or thiol group to study or modify molecular interactions. By replacing a traditional hydrogen bond donor like -OH with the more lipophilic -OCF2H group, chemists can modulate properties such as solubility and binding affinity in non-biological systems, like host-guest complexes or self-assembling materials, without drastically altering the key hydrogen-bonding interactions that govern molecular recognition. The range of experimental Δlog P values (log P(XCF2H) – log P(XCH3)) spans from -0.1 to +0.4, indicating that this substitution can fine-tune lipophilicity. acs.org This strategic replacement is a powerful tool for the rational design of molecules with precisely controlled intermolecular interaction capabilities.

Limited Information Available on Specific Applications of this compound in Advanced Synthesis

Despite a comprehensive search for the applications of this compound (CAS No. 97914-53-9) as an intermediate in the synthesis of specialty chemicals and agrochemicals, detailed research findings and specific examples of its utility in these areas remain limited in publicly accessible scientific literature and patent databases.

While the difluoromethoxy functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, the role of this compound as a specific building block in the production of commercial agrochemicals or specialty chemicals is not well-documented. Searches for its application in the synthesis of fungicides, herbicides, or other crop protection agents did not yield specific reaction schemes or products derived from this particular intermediate.

Similarly, its use in the synthesis of advanced materials or other specialty chemicals is not prominently featured in the available research. Typically, scientific literature and patents provide detailed synthetic pathways for novel compounds. The absence of such information for this compound suggests that it may not be a widely used precursor in these specific industrial applications, or its use is not disclosed in the public domain.

Further research in proprietary industry databases or more specialized chemical synthesis journals may be required to uncover specific applications of this compound as an intermediate in advanced organic synthesis and materials science.

Future Research Directions and Perspectives in the Chemistry of Methyl 2 Difluoromethoxy Benzoate

Innovations in Green and Sustainable Synthetic Methodologies for Difluoromethoxy Compounds

The chemical industry is increasingly focusing on developing environmentally friendly and sustainable processes. The synthesis of difluoromethoxy compounds, including methyl 2-(difluoromethoxy)benzoate, is no exception. Current research aims to move away from harsh reagents and multi-step procedures towards greener and more efficient alternatives. chemrevlett.comvulcanchem.comgoogle.com

One promising approach is the development of novel catalytic systems for direct O-difluoromethylation of carboxylic acids. chemrevlett.com This would streamline the synthesis and reduce waste. Another area of intense research is the use of visible-light photoredox catalysis, which allows for the formation of C-O bonds under mild conditions, offering a more sustainable route to these compounds. nih.govresearchgate.net The use of non-ozone depleting difluorocarbene reagents is also gaining traction as a more environmentally conscious method. rsc.orgcas.cn

Furthermore, innovations in reaction media, such as the use of aqueous systems or other green solvents, are being explored to minimize the environmental impact of these syntheses. chemrevlett.comjptcp.com The development of one-pot, two-step methods for difluoromethylation in aqueous systems under ambient conditions represents a significant step towards greener procedures. chemrevlett.com

Exploration of Novel Reaction Pathways for Enhanced Regio- and Stereoselectivity

Achieving precise control over the placement of the difluoromethoxy group on a molecule (regioselectivity) and its 3D orientation (stereoselectivity) is critical for developing new drugs and materials with desired properties. youtube.comrsc.orgnih.govcore.ac.uk Future research will focus on discovering new reaction pathways that offer superior control over these aspects.

Recent advancements in late-stage difluoromethylation are particularly noteworthy. rsc.orgrsc.org These methods allow for the introduction of the difluoromethoxy group at a late stage in a synthetic sequence, providing greater flexibility and efficiency. Researchers are exploring various strategies, including electrophilic, nucleophilic, and radical pathways, to achieve site-selective difluoromethylation. rsc.orgrsc.org

Visible-light photoredox catalysis is also proving to be a powerful tool for developing novel and selective difluoromethoxylation reactions. nih.govresearchgate.net Additionally, the development of new difluoromethylation reagents is expanding the toolbox available to chemists for the precise installation of this important functional group. rsc.orgchinesechemsoc.org The exploration of cascade reactions, such as difluoromethylation/cyclization, is opening up new avenues for the synthesis of complex, CF2H-substituted molecules. nih.govacs.org

Integration of Advanced Computational Tools for Predictive Molecular Design and Reaction Discovery

The integration of advanced computational tools is set to revolutionize the field of difluoromethoxy chemistry. acs.orgauctoresonline.orgumich.edu These tools can accelerate the design of new molecules and the discovery of novel reactions, saving significant time and resources in the laboratory. acs.orgsemanticscholar.orgrsc.orgchemrxiv.org

Computational methods, such as Density Functional Theory (DFT), are being used to predict the molecular structure, electronic properties, and reactivity of fluorinated compounds. auctoresonline.orgresearchgate.net This allows researchers to design molecules with specific properties before they are synthesized. For instance, computational tools can help predict the impact of fluorination on protein-ligand binding, which is crucial for drug discovery. acs.org

Machine learning models are also being developed to predict the outcomes of chemical reactions, including cross-coupling reactions to form C-C bonds. acs.orgsemanticscholar.org These models can help identify the optimal conditions for a given reaction, significantly speeding up the process of reaction development. rsc.orgchemrxiv.org The ability to accurately predict NMR chemical shifts of fluorinated molecules is another valuable application of computational chemistry, aiding in the characterization of new compounds. researchgate.net

High-Throughput Synthesis and Automation in the Context of Difluoromethoxy Benzoates

To accelerate the pace of discovery, high-throughput synthesis and automation are becoming increasingly important in chemical research. purdue.edu These technologies enable the rapid synthesis and screening of large libraries of compounds, allowing researchers to quickly identify molecules with desirable properties. acs.orggoogle.com

Automated synthesis platforms, including those based on flow chemistry, are being developed to streamline the production of difluoromethoxy benzoates and their derivatives. mdpi.comresearchgate.netrsc.orgresearchgate.net These systems offer improved efficiency, safety, and scalability compared to traditional batch methods. jptcp.com The use of microfluidic devices is also being explored for the rapid synthesis of radiolabeled compounds for applications such as Positron Emission Tomography (PET). rsc.org

The combination of high-throughput synthesis with automated analysis techniques, such as mass spectrometry, allows for the rapid screening of reaction conditions and the identification of promising new compounds. purdue.edu This integrated approach is particularly valuable in the early stages of drug discovery and materials development. acs.orgacs.org

Expanding the Scope of Difluoromethylated Benzoate (B1203000) Derivatives in Fundamental Chemical Research

Beyond their immediate applications, difluoromethylated benzoate derivatives serve as versatile building blocks for fundamental chemical research. acs.orgontosight.ainih.govau.dkthieme-connect.com The unique electronic properties of the difluoromethoxy group can be leveraged to explore new areas of chemical reactivity and develop novel synthetic methodologies. acs.orgnih.govresearchgate.net

The development of new difluoromethylation reagents and protocols continues to be an active area of research. rsc.orgcas.cnrsc.org These advancements are expanding the range of molecules that can be readily accessed, opening up new possibilities for both fundamental and applied research. For example, the synthesis of novel taxoids bearing a difluoromethoxy group at the C2-benzoate position has been investigated for their potential as anticancer agents. nih.gov

Furthermore, the unique properties of the difluoromethoxy group, such as its ability to act as a lipophilic hydrogen bond donor, are being explored in the context of medicinal chemistry and materials science. rsc.orgchemrxiv.org Understanding the fundamental interactions of this group with biological targets and other molecules will be crucial for the rational design of new functional materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 2-(difluoromethoxy)benzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or fluorination reactions. For example, starting from 2-hydroxybenzoic acid derivatives, difluoromethylation can be achieved using reagents like chlorodifluoromethane under basic conditions. Critical parameters include temperature control (e.g., 0–40°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., K₂CO₃). Post-esterification with methyl chloride or dimethyl sulfate may follow. Yield optimization requires careful monitoring of stoichiometry and reaction time to avoid side products like over-fluorinated derivatives .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : and NMR validate the difluoromethoxy group (δ ~80–85 ppm for ) and ester linkage (δ ~3.9 ppm for methoxy protons).

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity. Relative retention times and spiking with reference standards help confirm identity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To resolve these:

Standardize Bioassays : Use common positive controls (e.g., pantoprazole for proton pump inhibition ).

Purity Verification : Employ orthogonal methods (HPLC, NMR) to rule out impurity interference.

Computational Modeling : Compare docking studies with experimental IC₅₀ values to validate target interactions .

Q. What strategies minimize byproducts like sulfones or over-oxidized species during synthesis?

- Methodological Answer :

- Oxidation Control : Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid instead of H₂O₂) to prevent over-oxidation of thioether intermediates to sulfones .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) enhance selectivity during fluorination steps.

- In Situ Monitoring : FTIR or inline HPLC tracks reaction progress to halt at the desired intermediate stage .

Q. How is this compound applied in sulfonylurea herbicide development?

- Methodological Answer : It serves as a precursor for herbicidal sulfonylureas (e.g., primisulfuron-methyl). Key steps include:

Sulfonylation : Reacting the benzoate with sulfamoyl chlorides.

Triazine Coupling : Introducing pyrimidine or triazine moieties for herbicidal activity. Structure-activity relationship (SAR) studies focus on optimizing substituents for target weed specificity .

Analytical and Stability Questions

Q. What chromatographic conditions are optimal for impurity profiling?

- Methodological Answer : Use gradient HPLC (e.g., 0.1% TFA in water/acetonitrile) with a C18 column (4.6 × 250 mm, 5 µm). Detection at 254 nm identifies impurities like residual starting materials or sulfone byproducts. Relative retention times (e.g., pantoprazole-related compounds at 1.3–2.7 min ) guide quantification.

Q. What storage conditions ensure long-term stability?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Periodic stability testing via NMR monitors decomposition (e.g., free difluoromethanol formation) .

Key Findings from Literature

- Impurity Control : Over-oxidation during synthesis generates sulfones, which can be mitigated using catalytic systems .

- Agrochemical Relevance : Structural analogs like primisulfuron-methyl highlight the role of difluoromethoxy groups in enhancing herbicidal potency .

- Analytical Validation : Orthogonal techniques (NMR, HPLC) are critical for resolving biological activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.